4-Fluoro-3,5-dimethylbenzyl alcohol
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Overview
Description
4-Fluoro-3,5-dimethylbenzyl alcohol, also known by its IUPAC name (4-fluoro-3,5-dimethylphenyl)methanol, is a chemical compound with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a benzyl alcohol structure, making it a unique derivative of benzyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3,5-dimethylbenzaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade reducing agents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-dimethylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Esterification: Acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-Fluoro-3,5-dimethylbenzaldehyde or 4-Fluoro-3,5-dimethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters such as 4-Fluoro-3,5-dimethylbenzyl acetate.
Scientific Research Applications
4-Fluoro-3,5-dimethylbenzyl alcohol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dimethylbenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl alcohol: Lacks the two methyl groups, making it less sterically hindered.
3,5-Dimethylbenzyl alcohol: Lacks the fluorine atom, resulting in different electronic properties.
4-Chloro-3,5-dimethylbenzyl alcohol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties
Uniqueness
4-Fluoro-3,5-dimethylbenzyl alcohol is unique due to the combination of the fluorine atom and two methyl groups, which influence its chemical reactivity, biological activity, and potential applications. The fluorine atom enhances its stability and lipophilicity, while the methyl groups provide steric hindrance, affecting its interactions with other molecules.
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQFZNSWAQOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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